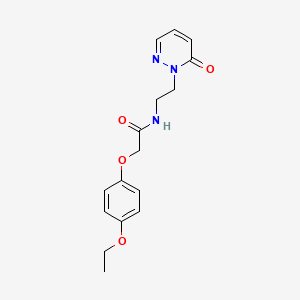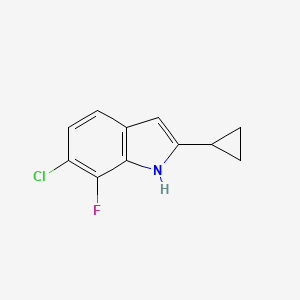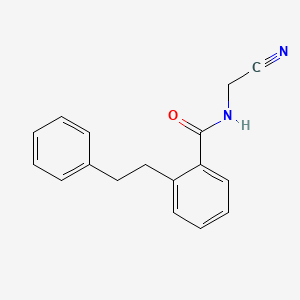![molecular formula C24H27N5OS B2462566 7-isopropyl-5-methyl-2-((2-methylbenzyl)thio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 901243-14-9](/img/structure/B2462566.png)
7-isopropyl-5-methyl-2-((2-methylbenzyl)thio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-isopropyl-5-methyl-2-((2-methylbenzyl)thio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic molecule. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This type of structure is present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of such compounds often involves the creation of a triazole nucleus, which is a common structure in medicinal chemistry . The synthesis process can involve a variety of methods and techniques, and the exact process would depend on the specific structure of the compound and the desired properties .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is a central component in a number of drug classes .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Triazole compounds are known to be capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a triazole compound, it is likely to have certain properties common to this class of compounds, such as the ability to bind with various enzymes and receptors in the biological system .Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Techniques : The compound and its derivatives have been synthesized through innovative methods, enhancing the efficiency and yield of the synthesis process. For instance, the synthesis of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide derivatives has been accomplished using a combination of N-(substitutedphenyl)-4-methyl-3-oxopentanamide, 3-amino-1,2,4-triazole, and various aldehydes, highlighting the compound's versatile synthetic routes and potential for structural modification (Chauhan & Ram, 2019).
Structural Diversity and Modification : The ability to modify the structure of triazolopyrimidine derivatives, as shown in the synthesis of thiazolo and triazolo pyrimidines, demonstrates the compound's adaptability for various scientific applications. These structural modifications can significantly impact the compound's chemical properties and biological activities, making it suitable for targeted research applications (Haiza et al., 2000).
Biological Activities
Antimicrobial Activity : The triazolopyrimidine derivatives have been evaluated for their antibacterial and antifungal properties, showing significant activity against a range of microorganisms. This indicates the potential use of these compounds in the development of new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Antituberculous Potential : Analogues of the compound have been synthesized and evaluated for their tuberculostatic activity, providing insights into their potential application in combating tuberculosis. The study of structure-activity relationships in this context can lead to the development of more effective antituberculous agents (Titova et al., 2019).
Anticancer and Anti-Inflammatory Properties : Some derivatives have shown promising results in cytotoxic assays against cancer cell lines, as well as in the inhibition of inflammatory processes. These findings suggest potential applications in cancer research and the development of anti-inflammatory drugs (Rahmouni et al., 2016).
Mechanism of Action
Mode of Action
Based on its structural similarity to other triazole and pyrimidine derivatives, it may interact with its targets by forming hydrogen bonds or hydrophobic interactions .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For example, if the compound targets enzymes involved in cell division, it could affect the cell cycle and potentially have anti-cancer effects .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would significantly impact the compound’s bioavailability and overall effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits an enzyme necessary for cell division, it could result in cell cycle arrest and apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain enzymes may only be active under specific pH or temperature conditions, and the presence of other molecules could either enhance or inhibit the compound’s activity .
Future Directions
The future directions for research into this compound could include further exploration of its synthesis, analysis of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its safety and potential hazards. Given the wide range of pharmacological effects exhibited by triazole compounds, there may also be potential for the development of new drugs based on this structure .
Properties
IUPAC Name |
5-methyl-2-[(2-methylphenyl)methylsulfanyl]-N-phenyl-7-propan-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5OS/c1-15(2)21-20(22(30)26-19-12-6-5-7-13-19)17(4)25-23-27-24(28-29(21)23)31-14-18-11-9-8-10-16(18)3/h5-13,15,21H,14H2,1-4H3,(H,26,30)(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWOKRCOVKZGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=CC=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2462484.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2462486.png)

![3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl](/img/structure/B2462489.png)
![methyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2462490.png)

![(3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2462493.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2462497.png)
![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2462498.png)
![1,4'-bipiperidin-1'-yl[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2462499.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2462503.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2462507.png)
